6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
6-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 6 and an amino (-NH₂) group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity, metabolic stability, and ability to engage in hydrogen bonding via the amino group . The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, influencing both pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-2-1-3-5(11)13-14-6(3)12-4/h1-2H,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVUCFMMMBIQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211578-87-8 | |
| Record name | 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon and ammonium formate, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amino group at position 3 participates in nucleophilic substitution reactions, enabling functionalization for drug discovery. Key examples include:
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Acylation : Reaction with acyl chlorides or anhydrides forms amide derivatives. For instance, acetylation with acetic anhydride yields 3-acetamido-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, a precursor for kinase inhibitors .
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Alkylation : Treatment with alkyl halides introduces alkyl chains, enhancing lipophilicity. Ethyl bromide in basic conditions produces 3-ethylamino derivatives with improved metabolic stability.
Table 1: Representative Substitution Reactions
Electrophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl group directs electrophilic attacks to specific positions:
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Halogenation : Chlorination or bromination at position 5 occurs regioselectively using NXS (X = Cl, Br) in acetic acid, enabling further cross-coupling .
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Nitration : Nitric acid/sulfuric acid mixtures nitrate position 4, forming nitro derivatives that are reducible to amines for additional functionalization.
Key Mechanistic Insight :
The trifluoromethyl group deactivates the pyridine ring, limiting electrophilic substitution to positions ortho and para to the amino group .
Cyclization and Ring Expansion
The amino group facilitates cyclization reactions to form fused heterocycles:
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With α,β-unsaturated carbonyls : Reaction with ethyl acrylate under basic conditions generates pyrido[2,3-d]pyrimidine derivatives via Michael addition and cyclization .
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With isocyanates : Forms pyrazolo[3,4-b]pyrido[4,3-d]pyrimidines, structures relevant to adenosine receptor antagonists .
Example Reaction Pathway :
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Nucleophilic attack by the amino group on acrylate.
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Cyclization via intramolecular dehydration.
Cross-Coupling Reactions
Halogenated derivatives undergo palladium-catalyzed couplings:
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Suzuki-Miyaura Arylation : 5-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine reacts with arylboronic acids under Pd(OAc)₂/dppf catalysis, achieving 85–92% yields for biaryl derivatives .
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Buchwald-Hartwig Amination : Coupling with secondary amines introduces dialkylamino groups at position 5, enhancing solubility.
Table 2: Optimized Cross-Coupling Conditions
| Substrate | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 5-Bromo derivative | Pd(OAc)₂/dppf | Cs₂CO₃ | 1,4-Dioxane | 89 |
| 5-Iodo derivative | PdCl₂(PPh₃)₂ | K₃PO₄ | DMF | 76 |
Trifluoromethyl Group Reactivity
The -CF₃ group participates in unique transformations:
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Hydrolysis Resistance : Unlike methyl groups, -CF₃ resists hydrolysis under acidic/basic conditions, ensuring stability in biological environments.
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Radical Reactions : Photocatalytic C–H trifluoromethylation of adjacent positions using Togni’s reagent expands structural diversity .
Biological Activity Correlations
Reaction products show significant bioactivity:
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Kinase Inhibition : 3-Acylamido derivatives inhibit TRKA with IC₅₀ values as low as 0.293 μM .
-
Adenosine Receptor Antagonism : 5-Carboxylic acid esters exhibit nanomolar affinity for A₁ receptors (e.g., compound 2h , Kᵢ = 6 nM) .
This compound’s reactivity profile makes it a versatile scaffold in medicinal chemistry, particularly for kinase-targeted therapies. Future work should explore photocatalytic and electrochemical methods to further diversify its derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine exhibits promising anticancer properties. Research has shown that it can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, a study demonstrated its effectiveness against certain breast cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed that it possesses significant antibacterial effects against various strains of bacteria, including resistant strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, which is crucial for maintaining bacterial integrity .
Neurological Applications
There is emerging evidence supporting the role of this compound in neurological research. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that it may enhance cognitive function and reduce neuroinflammation .
Inflammation Modulation
Research indicates that 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. A notable study highlighted its ability to inhibit pro-inflammatory cytokines, which could be beneficial in conditions like rheumatoid arthritis .
Case Study 1: Anticancer Mechanism
In a controlled laboratory setting, researchers treated MDA-MB-231 breast cancer cells with varying concentrations of 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. The results showed a dose-dependent reduction in cell viability, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on Staphylococcus aureus demonstrated that the compound inhibited growth at concentrations as low as 10 µg/mL. The study utilized disk diffusion methods to establish efficacy compared to standard antibiotics, revealing superior performance against resistant strains.
Table 1: Summary of Biological Activities
Table 2: Case Study Results
| Study Focus | Cell Type/Organism | Concentration Used | Outcome |
|---|---|---|---|
| Anticancer | MDA-MB-231 breast cancer cells | Varying concentrations | Dose-dependent viability reduction |
| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Significant growth inhibition |
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Substituent Effects: Trifluoromethyl Group: Compounds with -CF₃ (e.g., 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine) exhibit enhanced metabolic stability and kinase inhibitory potency compared to non-fluorinated analogs . Aromatic Substitutions: Derivatives with aryl groups (e.g., 4-(4-fluorophenyl)) show improved target binding in kinase assays, as seen in MNK1 inhibitors . Amino Group: The -NH₂ group at position 3 is critical for hydrogen bonding with kinase ATP-binding pockets .
Synthetic Routes: The target compound is typically synthesized via cyclocondensation of 2-bromonicotinonitrile with hydrazine hydrate (57–65% yield) . Analogous derivatives (e.g., 4-cyclopropyl) are prepared using substituted bromonicotinonitriles, highlighting the scaffold’s synthetic flexibility .
Physicochemical Properties
Biological Activity
6-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₈H₆F₃N₃
- Molecular Weight : 201.15 g/mol
- CAS Number : 832739-88-5
- Melting Point : 213–215 °C
Synthesis
The synthesis of 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves multi-step organic reactions, including cyclization and functional group modifications. Various methods have been reported to enhance yield and purity, often involving the use of catalysts or specific reaction conditions to facilitate the formation of the pyrazolo[3,4-b]pyridine core structure.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant cytotoxicity against various cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 1.0 | Induction of apoptosis via caspase activation |
| HepG2 (Liver) | 7.01 | Microtubule destabilization |
| A549 (Lung) | 8.55 | Inhibition of cell proliferation and autophagy |
In a study by Xia et al., compounds derived from pyrazolo scaffolds were shown to inhibit microtubule assembly at concentrations as low as 20 μM, indicating their potential as microtubule-destabilizing agents . Furthermore, compounds such as 7d and 10c demonstrated enhanced apoptosis-inducing activity in MDA-MB-231 cells at concentrations of 1.0 μM and above .
The biological activity of 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine can be attributed to several mechanisms:
- Microtubule Disruption : The compound interferes with microtubule dynamics, which is critical for cell division and stability.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death has been observed in treated cancer cells.
- Kinase Inhibition : Some studies suggest that pyrazolo derivatives may inhibit specific kinases involved in cancer progression, although further research is needed to elucidate these pathways fully .
Case Studies
Several case studies have documented the efficacy of pyrazolo derivatives in preclinical settings:
- Breast Cancer : A derivative was tested on MDA-MB-231 cells showing a significant reduction in cell viability at low concentrations (IC₅₀ = 1.0 μM), with morphological changes consistent with apoptosis.
- Liver Cancer : In HepG2 cells, treatment resulted in a notable IC₅₀ value of 7.01 μM, indicating a potent inhibitory effect on tumor growth.
- Lung Cancer : The A549 cell line demonstrated a response to treatment with an IC₅₀ value of 8.55 μM, suggesting potential use in lung cancer therapy.
Q & A
Q. Methodological Insight :
- Reaction Conditions : Ethanol, reflux (80–100°C), 6–12 hours.
- Workup : Cool the reaction mixture, filter precipitated solids, and recrystallize from ethyl acetate or acetonitrile.
- Yield Optimization : Higher yields are achieved with excess hydrazine (2.0 eq.) and prolonged reflux (12 hours) .
How can the molecular structure of this compound be confirmed experimentally?
Basic Research Question
Structural confirmation relies on multimodal spectroscopy:
- IR Spectroscopy : Absence of the nitrile (CN) stretch (~2220 cm⁻¹) and presence of NH₂ (~3448–3176 cm⁻¹) and pyrazole-NH (~12 ppm in NMR) confirm cyclization .
- NMR Analysis :
Advanced Tip : Use HRMS (APCI) for exact mass validation (e.g., [M+H]+ calculated: 347.1503, observed: 347.1499) to resolve ambiguities in complex derivatives .
What strategies improve synthetic yields of trifluoromethyl-substituted pyrazolo[3,4-b]pyridines?
Advanced Research Question
Yield optimization involves:
- Precursor Modification : Use electron-withdrawing substituents (e.g., 4-methoxyphenyl) on the nicotinonitrile precursor to enhance cyclization kinetics .
- Catalysis : Add trifluoroacetic acid (TFA, 30 mol%) in toluene to accelerate reactions, achieving >65% yield in fused derivatives .
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, reducing side reactions .
Advanced Research Question
- Core Scaffold : The 3-amine group is critical for hydrogen bonding with kinase ATP pockets (e.g., MELK, CDK8). Substitution at position 6 with aryl groups (e.g., 4-methoxyphenyl) enhances potency by 10–20x .
- Trifluoromethyl Role : The CF₃ group at position 6 improves metabolic stability and hydrophobic interactions, as seen in antiproliferative assays (IC₅₀: 0.5–2.0 μM in HeLa cells) .
Methodological Note : Use molecular docking (e.g., AutoDock Vina) to predict binding modes. Validate with mutagenesis studies on target kinases .
What in vitro assays are recommended for evaluating anticancer activity?
Advanced Research Question
- Cell Lines : Test against HeLa (cervical), COLO 205 (colon), HepG2 (liver), and MCF7 (breast) cancer lines .
- Protocol :
- Dose Range : 0.1–100 μM for 48–72 hours.
- Viability Assay : MTT or resazurin reduction.
- Selectivity : Compare IC₅₀ values with normal cell lines (e.g., HEK293).
- Key Finding : Derivatives with oxadiazole functionalization (e.g., 6i, 6m) show IC₅₀ < 5 μM in HeLa cells .
How can computational methods guide the design of novel derivatives?
Advanced Research Question
- Docking Studies : Align the pyrazolopyridine core with kinase active sites (e.g., CDK2, MELK). The 3-amine group often forms hydrogen bonds with backbone carbonyls (e.g., CDK2 Lys33) .
- QSAR Models : Use 2D/3D descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity. For example, electron-donating groups at position 4 improve solubility and potency .
Tool Recommendation : Schrödinger Suite or MOE for docking; Gaussian09 for DFT optimization of tautomeric forms .
How should researchers address contradictory spectral data in structural elucidation?
Advanced Research Question
- Case Study : Discrepant NH₂ signals in ¹H NMR (δ 4.5 vs. 5.5 ppm) may arise from tautomerism or solvent effects.
- Resolution :
What purification techniques are optimal for isolating this compound?
Basic Research Question
- Recrystallization : Use acetonitrile or ethyl acetate for high-purity (>95%) isolates .
- Chromatography : For complex mixtures, employ silica gel (hexane/EtOAc, 3:1) or reverse-phase HPLC (MeCN/H₂O + 0.1% TFA) .
Advanced Tip : Monitor by TLC (Rf ~0.3 in EtOAc/hexane) or LC-MS to track impurities .
How can functionalization at position 1 enhance pharmacological properties?
Advanced Research Question
- Alkylation : Introduce methyl or benzyl groups at N1 to improve bioavailability (e.g., logP reduction from 3.2 to 2.5) .
- Case Study : 1-Methyl derivatives show 3x higher plasma stability in rodent models due to reduced oxidative metabolism .
Synthetic Protocol : React with methyl iodide (1.2 eq.) in DMF/NaH (0°C to RT, 4 hours) .
How to resolve discrepancies in biological activity across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
